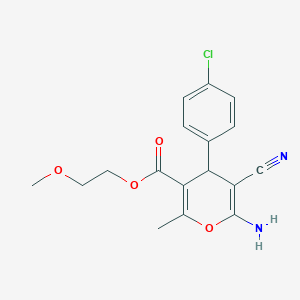

2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Description

2-Methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a polyfunctionalized pyran derivative characterized by a 4H-pyran core substituted with electron-withdrawing (cyano, ester) and electron-donating (amino, 4-chlorophenyl) groups. The 2-methoxyethyl ester moiety distinguishes it from closely related analogs, such as ethyl or methyl esters, which are more commonly studied .

Properties

IUPAC Name |

2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-10-14(17(21)23-8-7-22-2)15(13(9-19)16(20)24-10)11-3-5-12(18)6-4-11/h3-6,15H,7-8,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRCTZACIILLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form a substituted pyran intermediate. This intermediate is then subjected to further reactions, including amination and esterification, to introduce the amino and methoxyethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4

Biological Activity

2-Methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C17H15ClN2O5

- Molecular Weight : 362.7644 g/mol

- CAS Number : Not specified in the sources but related compounds are documented.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyran compounds, including 2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, exhibit significant antimicrobial properties.

Research Findings:

- In vitro Studies :

- Minimum Inhibitory Concentration (MIC) :

Anti-inflammatory Activity

The anti-inflammatory potential of pyran derivatives has been explored through various assays measuring cytokine production and inflammatory markers.

Case Studies:

- Cytokine Inhibition :

- Mechanism of Action :

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to its ability to induce apoptosis in cancer cells.

Research Insights:

- Cell Line Studies :

- Apoptotic Pathways :

Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antimicrobial | Moderate to High | Effective against S. aureus, MIC = 32 µg/mL |

| Anti-inflammatory | Significant | Reduced TNF-alpha and IL-6 production |

| Anticancer | Effective | Induced apoptosis in MCF-7 and HeLa cell lines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Ester Substituents

The ester group at position 3 of the pyran ring significantly influences physicochemical and biological properties:

Substituent Effects on the Aromatic Ring

- 4-Chlorophenyl vs.

- 3-Nitrophenyl Derivatives: 2-Amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile exhibits strong electron-withdrawing effects, which may enhance reactivity in cycloaddition reactions .

Functional Group Modifications

- Cyano vs. Acetyl Groups: Replacement of the cyano group at position 5 with an acetyl group (e.g., 5-acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile) reduces electrophilicity, impacting ring-opening reactions .

- Amino Group Utilization: The free amino group at position 6 enables derivatization into heterocycles (e.g., pyrimidines, thiazoles) , whereas protection (e.g., Boc) alters reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.